molecular formula C10H12O5 B3169174 3,5-Dimethoxyphenylglyoxal hydrate CAS No. 93506-72-0

3,5-Dimethoxyphenylglyoxal hydrate

Cat. No.: B3169174
CAS No.: 93506-72-0
M. Wt: 212.2 g/mol
InChI Key: QNSGQYLIAUSUHQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylglyoxal hydrate (CAS: 188199-78-2) is a glyoxal derivative featuring two methoxy groups at the 3- and 5-positions of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals and agrochemicals . Its structure combines electron-donating methoxy groups with a reactive glyoxal moiety, enabling diverse reactivity in nucleophilic addition and cyclocondensation reactions.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGQYLIAUSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethoxybenzyl alcohol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenylglyoxal derivatives.

Scientific Research Applications

3,5-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is employed in biochemical studies to modify amino acids and proteins.

    Medicine: Research into its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can react with amino acids, particularly arginine, modifying their structure and function. This interaction can affect protein activity and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of methoxy groups significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3,5-Dimethoxyphenylglyoxal hydrate 188199-78-2 C₁₀H₁₂O₅ 212.20 Methoxy groups at 3- and 5-positions
3,4-Dimethoxyphenylglyoxal hydrate 163428-90-8 C₁₀H₁₂O₅ 194.18 Methoxy groups at 3- and 4-positions
4-Methoxyphenylglyoxal hydrate 15556730 (PubChem CID) C₉H₁₀O₄ 182.18 Single methoxy group at 4-position
3,4,5-Trimethoxyphenylglyoxal hydrate Not specified C₁₁H₁₄O₆ 242.23 Methoxy groups at 3-, 4-, and 5-positions

Key Observations :

  • Electronic Effects : The 3,5-dimethoxy substitution provides symmetrical electron donation, enhancing resonance stabilization compared to the unsymmetrical 3,4-isomer. This symmetry may improve solubility in polar solvents .

Physical Properties

Property This compound 3,4-Dimethoxyphenylglyoxal Hydrate 4-Methoxyphenylglyoxal Hydrate
Melting Point (°C) Not reported 118–120 Not reported
Boiling Point (°C) Not reported 306.7 (at 760 mmHg) Not reported
Density (g/cm³) Not reported 1.167 Not reported
Vapor Pressure (mmHg, 25°C) Not reported 0.000761 Not reported

Notes:

  • Limited data exist for the 3,5-isomer, but the 3,4-analog’s lower vapor pressure suggests reduced volatility, favoring handling in synthetic workflows .

Insights :

  • Electron-donating methoxy groups (e.g., 3,4,5-trimethoxy) improve yields compared to electron-withdrawing substituents (e.g., fluorine) .
  • The 3,5-isomer’s symmetrical structure may further enhance reactivity, though direct data are lacking.

Biological Activity

3,5-Dimethoxyphenylglyoxal hydrate, a compound belonging to the class of phenylglyoxals, exhibits significant biological activity that has been the subject of various studies. This article aims to detail its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by its unique structure that includes methoxy groups which enhance its reactivity and biological interactions. The compound can be synthesized through various methods involving phenolic compounds and glyoxal derivatives.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that phenylglyoxal derivatives demonstrate effectiveness against Gram-positive bacteria, with varying degrees of efficacy against Gram-negative strains. The compound's mechanism involves enzyme inhibition and disruption of bacterial cell membranes.
  • Genotoxic Effects :
    • Research indicates that this compound can induce DNA damage. For instance, it has been reported to increase mutation frequencies in specific cell lines, suggesting its potential as a mutagenic agent under certain conditions .
  • Enzyme Inhibition :
    • The compound acts as an arginine-modifying agent, inhibiting various enzymes such as carbonic anhydrase and potentially affecting metabolic pathways. This inhibition is crucial for understanding its role in biochemical processes and therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Modification of Amino Acids : The compound modifies arginine residues in proteins, leading to altered enzyme activity and function.
  • Induction of Oxidative Stress : It may also induce oxidative stress in cells, contributing to DNA damage and cellular dysfunction.
  • Interference with Membrane Transport : Research has indicated that it can significantly impact membrane transport activities related to protein binding and enzyme modification .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
GenotoxicityInduced DNA damage in cell lines
Enzyme InhibitionInhibited carbonic anhydrase activity
Membrane TransportAffected lysosomal membrane transport

Case Study: Genotoxic Effects on Cell Lines

In a controlled study involving Chinese hamster ovary (CHO) cells, this compound was shown to induce significant chromosomal aberrations at varying concentrations. The results indicated a dose-dependent increase in DNA single-strand breaks:

  • Concentration : 1.27 mmol/L
  • Observed Effects : Increased unscheduled DNA synthesis and chromosomal abnormalities during S-phase.

This study underscores the potential risks associated with exposure to this compound in laboratory settings .

Potential Applications

Given its biological activities, this compound holds promise for various applications:

  • Antimicrobial Agent : Its effectiveness against food-spoiling microbes suggests potential use as a preservative.
  • Research Tool : As an enzyme inhibitor, it can be utilized in biochemical research to study metabolic pathways.
  • Pharmaceutical Development : The genotoxic properties warrant further investigation into its role in cancer research and therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.